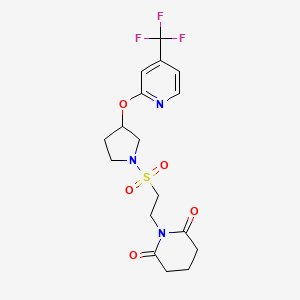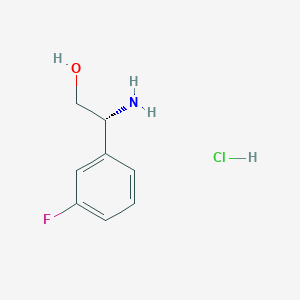
5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a benzothiazole group, a thiophene group, and a carboxamide group. Benzothiazoles are bicyclic compounds with a wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities . Thiophenes are sulfur-containing heterocyclic compounds that are found in many important drugs. Carboxamides are organic compounds that also have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and thiophene rings, the nitro group, and the carboxamide group. The presence of these groups would likely confer certain chemical properties to the compound, such as reactivity and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole and thiophene rings, the nitro group, and the carboxamide group. For example, the presence of these groups might affect the compound’s solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide:
Antimicrobial Activity
This compound has shown promising results as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have indicated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a potential candidate for the development of new chemotherapeutic agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Antioxidant Activity
Research has shown that this compound possesses strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage and has potential applications in treating diseases related to oxidative stress .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can kill cancer cells. This approach offers a targeted and minimally invasive treatment option .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic electronics. It can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for advancing flexible and wearable electronic devices .
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. It can form a protective layer on metal surfaces, preventing corrosion. This application is particularly important in industries where metal corrosion is a significant issue .
These applications highlight the versatility and potential of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c1-2-9-17-10-5-3-4-6-11(10)23-15(17)16-14(19)12-7-8-13(22-12)18(20)21/h1,3-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUBPMPDXKVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)


![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)



![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)